molecular formula C12H13NO2 B5780635 N-(4-acetylphenyl)-2-methylprop-2-enamide CAS No. 58813-69-7

N-(4-acetylphenyl)-2-methylprop-2-enamide

Cat. No.: B5780635
CAS No.: 58813-69-7
M. Wt: 203.24 g/mol
InChI Key: NLFQKJIGJKCUHQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-methylprop-2-enamide is an organic compound with the molecular formula C12H13NO2 It is known for its unique structural features, which include an acetyl group attached to a phenyl ring and an amide group linked to a methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-methylprop-2-enamide typically involves the reaction of p-aminoacetophenone with maleic anhydride under specific conditions. The reaction proceeds through a Michael addition mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as pyridine or triethylamine in solvents like ethanol or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and greener solvents like water to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-(4-acetylphenyl)-2-methylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets. The acetyl group and amide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)acetamide
  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-acetylphenyl)-2-methylprop-2-enamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(2)12(15)13-11-6-4-10(5-7-11)9(3)14/h4-7H,1H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFQKJIGJKCUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358459
Record name N-(4-acetylphenyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58813-69-7
Record name N-(4-acetylphenyl)-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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